4-[(3-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide
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Overview
Description
4-[(3-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide is a chemical compound that features a bromophenyl group attached to a morpholine ring, which is further substituted with a cyclopropyl group and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzyl chloride, is reacted with morpholine under basic conditions to form 4-[(3-bromophenyl)methyl]morpholine.
Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropylamine in the presence of a suitable catalyst.
Carboxamidation: Finally, the cyclopropylated intermediate is reacted with a carboxylating agent, such as phosgene or a carbonyldiimidazole, to form the desired carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[(3-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-[(3-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide exerts its effects involves interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the morpholine ring can engage in hydrogen bonding. The cyclopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The carboxamide moiety can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-chlorophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide
- 4-[(3-fluorophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide
- 4-[(3-methylphenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide
Uniqueness
4-[(3-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity for certain molecular targets compared to its chloro, fluoro, or methyl analogs.
Properties
Molecular Formula |
C15H19BrN2O2 |
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Molecular Weight |
339.23 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C15H19BrN2O2/c16-12-3-1-2-11(8-12)9-18-6-7-20-14(10-18)15(19)17-13-4-5-13/h1-3,8,13-14H,4-7,9-10H2,(H,17,19) |
InChI Key |
QDGJROKCMVURGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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